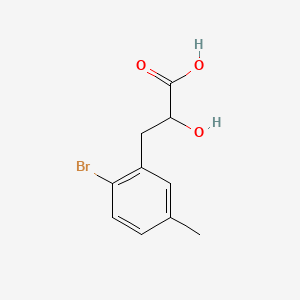
3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid: is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 5-methylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. One common method includes:
Hydroxypropanoic Acid Introduction: The brominated intermediate is then reacted with a suitable hydroxypropanoic acid precursor under basic or acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid or potassium permanganate in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylphenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of brominated compounds with biological systems.
Industry:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets through its brominated aromatic ring and hydroxypropanoic acid moiety. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxypropanoic acid group can form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological pathways and exert specific effects depending on the context of its application .
Comparison with Similar Compounds
Comparison:
- Structural Differences: While all these compounds contain a brominated aromatic ring, they differ in the nature and position of the functional groups attached to the ring.
- Reactivity: The presence of different functional groups (e.g., acetic acid, benzoic acid, phenol) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structural properties. For example, 2-(2-Bromo-5-methylphenyl)acetic acid may be more suitable for pharmaceutical applications, while 5-Bromo-2-methylphenol may be used in material science .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(2-bromo-5-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
FWSGMHVTIZDXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















